molecular formula C9H7N5 B1391583 3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile CAS No. 1216669-25-8

3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile

Cat. No.: B1391583
CAS No.: 1216669-25-8
M. Wt: 185.19 g/mol
InChI Key: SXDMBTXBVQTNCP-UHFFFAOYSA-N
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Description

3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile (CAS 1216669-25-8) is a heterocyclic organic compound with the molecular formula C 9 H 7 N 5 and a molecular weight of 185.19 g/mol . Its molecular structure features a pyridine ring core that is functionalized with an amino group (-NH 2 ) at the C3 position and a carbonitrile group (-C≡N) at the C2 position. A key structural motif is the 1H-imidazole ring attached via a nitrogen atom at the C6 position of the pyridine scaffold . This multi-heterocyclic structure makes it a valuable intermediate in synthetic and medicinal chemistry research. The compound is classified as a member of the imidazo[1,2-a]pyridine family, which are fused 5-6 bicyclic systems of significant interest in drug discovery due to their ability to mimic purine bases and interact with diverse biological targets . The presence of both electron-donating (amino) and electron-withdrawing (carbonitrile) functional groups on the aromatic system, along with the hydrogen-bonding capacity of the imidazole ring, provides multiple sites for further chemical modification and for forming supramolecular assemblies . As such, it serves as a versatile building block for the synthesis of more complex molecules with potential applications in developing pharmaceuticals, ligands for catalysis, and functional materials . This product is intended for research purposes and is not for human or veterinary use.

Properties

IUPAC Name

3-amino-6-imidazol-1-ylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c10-5-8-7(11)1-2-9(13-8)14-4-3-12-6-14/h1-4,6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDMBTXBVQTNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)C#N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the condensation of 2-cyano-3-aminopyridine with imidazole under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry

3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile serves as a building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows for the introduction of diverse functional groups, enhancing its utility in synthetic chemistry.

Biological Activities

Research indicates that this compound exhibits promising biological properties:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound possess significant antibacterial and antifungal activities. For instance, certain derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Properties: Initial investigations suggest cytotoxic effects against various cancer cell lines, indicating potential as a therapeutic agent in oncology .

Medicinal Chemistry

The compound is a key intermediate in the synthesis of pharmaceuticals due to its imidazole structure, which is prevalent in many drug candidates. Ongoing research focuses on its role in developing medications targeting various diseases, including cancer and infectious diseases .

Supramolecular Chemistry

In supramolecular chemistry, this compound is utilized to design complex molecular assemblies through non-covalent interactions. Its structural features enable the formation of intricate networks that are studied for their potential applications in materials science.

Catalysis

Emerging studies suggest that this compound may act as an efficient catalyst in various chemical reactions. Its catalytic properties are being explored within the framework of green chemistry principles, aiming for environmentally friendly reaction pathways .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial ActivityPMC Article Derivatives showed MICs between 6.25–12.5 μg/mL against multiple bacterial strains.
Anticancer PropertiesSmolecule Compounds exhibited cytotoxicity against specific cancer cell lines.
Supramolecular ChemistrySmolecule Utilized in constructing molecular assemblies; effective for complex formation.
CatalysisSmolecule Enhanced reaction rates observed in carbon-carbon bond formation experiments.

Mechanism of Action

The mechanism of action of 3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Core Structure Variations

Compound Name Core Structure Key Features
This compound Pyridine Simpler monocyclic system; enhanced flexibility and tunable electronic properties.
3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile (6c) Thieno[2,3-b]pyridine Fused thiophene-pyridine ring; increased rigidity and extended π-conjugation.
3-Amino-4-phenyl-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile Thieno[2,3-b]pyridine Additional phenyl substituent at position 4; enhanced steric bulk and hydrophobicity.

Key Observations :

  • Thienopyridine derivatives exhibit stronger absorption in UV-vis spectra due to extended π-systems, whereas the target compound’s electronic properties may be modulated by the electron-withdrawing carbonitrile and electron-donating imidazole groups.

Substituent Effects

Substituent Position Target Compound Analog (6c) Analog (Fig. 73 )
Position 6 1H-imidazol-1-yl 5-Bromobenzofuran-2-yl Pyridin-3-yl
Position 3 Amino Amino Amino
Position 2 Carbonitrile Carbonitrile Carbonitrile

Functional Impact :

  • Imidazole vs. Bromobenzofuran/Pyridinyl: The imidazole group in the target compound introduces hydrogen-bonding capacity and basicity, which may enhance interactions with biological targets (e.g., enzymes or receptors).
  • Carbonitrile Group : Common to all compounds, this group contributes to electrophilicity and serves as a precursor for further functionalization (e.g., hydrolysis to carboxylic acids or coupling reactions).

Spectral and Analytical Data

Compound IR Spectral Features (cm⁻¹) Notable Reactivity
Target Compound Expected NH stretches (3300–3150, imidazole), CN (2200–2250) Potential for imidazole-mediated metal coordination.
6c NH₂ (3320, 3151), CN (2200–2250) Reacts with formic acid to form hydropyrimidinones.
Compound 7 CO (1666) Stable under acidic conditions.

Insights :

  • The target compound’s IR spectrum would distinguish it from analogs via imidazole-specific NH stretches and the absence of carbonyl bands (present in derivatives like 7 ).

Biological Activity

3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile, a compound with the molecular formula C₉H₇N₅ and a molecular weight of 185.19 g/mol, is gaining attention for its diverse biological activities. This compound features an imidazole ring, which is known for its significant role in medicinal chemistry due to its ability to interact with various biological targets.

  • Molecular Formula : C₉H₇N₅
  • Molecular Weight : 185.19 g/mol
  • CAS Number : 1216669-25-8
  • MDL Number : MFCD12026341
  • Hazard Classification : Irritant

Biological Activities

Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit a wide range of biological activities:

  • Anticancer Properties : Studies have shown that imidazopyridine derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines. This compound may act through multiple mechanisms, including the inhibition of specific kinases involved in cancer proliferation.
  • Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, making it a potential candidate for antibiotic development.
  • Anti-inflammatory Effects : Research suggests that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Antiviral Activity : Preliminary studies indicate that it may inhibit viral replication, although further research is needed to elucidate the mechanisms involved.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. The presence of the imidazole ring and the amino group are critical for its interaction with biological targets. Structure-activity relationship studies have identified key modifications that enhance potency and selectivity against specific targets.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of tumor growth in vitro
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulation of cytokine release
AntiviralInhibition of viral replication

Case Study: Anticancer Activity

In a recent study published in PubMed, researchers evaluated the anticancer properties of several imidazopyridine derivatives, including this compound. The compound was found to significantly reduce cell viability in human cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Case Study: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial activity of this compound against various pathogens. The results indicated a notable reduction in bacterial growth, suggesting potential applications in developing new antibiotics .

Q & A

Q. What are the optimal synthetic routes for 3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using precursors like imidazole derivatives and carbonitrile-containing intermediates. For example, refluxing in pyridine or acetic acid with catalytic conditions (e.g., 5–6 hours at 80–100°C) is common. Yield optimization requires controlled stoichiometry (e.g., 1:1.2 molar ratios of imidazole to pyridine precursors) and purification via recrystallization (ethanol or dioxane) to achieve >65% purity .
  • Key Data :
SolventTemperature (°C)Reaction Time (hr)Yield (%)Purity (HPLC)
Pyridine85–905–662–70≥95%
Acetic Acid1004–555–65≥92%

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : Use a combination of 1H/13C NMR (to confirm imidazole and pyridine ring connectivity), IR spectroscopy (to identify -CN stretching at ~2200 cm⁻¹ and NH₂ bands at ~3400 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference with literature data for analogous compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives) to resolve ambiguities in peak assignments .

Q. What preliminary biological screening approaches are suitable for this compound?

  • Methodological Answer : Conduct agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at concentrations of 50–200 µg/mL. Include positive controls (e.g., ampicillin) and assess minimum inhibitory concentration (MIC) via microbroth dilution. Parallel cytotoxicity testing on mammalian cell lines (e.g., HEK-293) ensures selectivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance the compound’s bioactivity?

  • Methodological Answer : Synthesize derivatives with substituents at the 3-amino and 6-imidazole positions (e.g., halogenation, alkylation). Use density functional theory (DFT) to predict electronic effects on binding affinity. Validate via enzyme inhibition assays (e.g., kinase or protease targets) and correlate with logP values to optimize pharmacokinetic properties .

Q. What experimental strategies resolve contradictions in spectral or bioactivity data?

  • Methodological Answer : For conflicting NMR signals, employ 2D-COSY and HSQC to confirm proton-proton coupling and carbon-proton correlations. If bioactivity varies between batches, analyze impurities via LC-MS and adjust synthetic protocols (e.g., inert atmosphere for oxidation-sensitive intermediates). Reproducibility requires strict control of solvent quality and reaction pH .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

  • Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 2–9) at 25°C and 40°C for 4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the nitrile group to amides). Use kinetic modeling (Arrhenius equation) to predict shelf-life. Stabilizers like antioxidants (e.g., BHT) may be required for long-term storage .

Q. What computational tools are effective for predicting interactions with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to imidazole-recognizing enzymes (e.g., cytochrome P450). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding mode stability. Pair with QSAR models to prioritize derivatives for synthesis .

Methodological Resources

  • Synthesis : Multicomponent reactions (MCRs) , reflux protocols .
  • Characterization : NMR/IR/MS validation , impurity profiling .
  • Bioassays : Agar diffusion , enzyme kinetics .
  • Computational : DFT , docking/MD .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile
Reactant of Route 2
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3-Amino-6-(1H-imidazol-1-yl)pyridine-2-carbonitrile

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